2-Hydroxy-6-methylpyrazine

Description

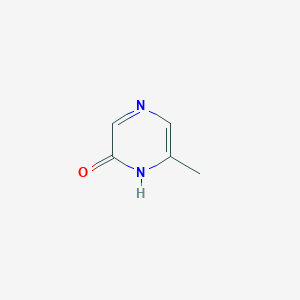

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-6-3-5(8)7-4/h2-3H,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUOIHWSSNTEPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301408 |

Source

|

| Record name | 2-Hydroxy-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20721-18-0 |

Source

|

| Record name | 6-Methyl-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20721-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 143141 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020721180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20721-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxy-6-methylpyrazine fundamental properties

An In-depth Technical Guide on the Core Properties of 2-Hydroxy-6-methylpyrazine

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 20721-18-0), a heterocyclic organic compound of significant interest in medicinal chemistry and material science. As a substituted pyrazine, it belongs to a class of compounds renowned for their diverse biological activities and applications as versatile synthetic intermediates.[1][2] This document details the fundamental physicochemical properties, tautomeric nature, a robust protocol for its analytical characterization, and an overview of its known and potential biological significance. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for working with this compound.

Chemical Identity and Physicochemical Properties

This compound, also known by its more stable tautomeric form, 6-methylpyrazin-2(1H)-one, is a solid at room temperature with a melting point between 152-157°C.[3] The pyrazine core is a privileged scaffold in medicinal chemistry, and the presence of both a methyl group and a hydroxyl/oxo group provides distinct sites for chemical modification, making it a valuable building block for developing novel molecules with tailored properties.[1]

| Property | Value | Source |

| IUPAC Name | 6-methyl-1H-pyrazin-2-one | [3] |

| Synonyms | This compound; 6-Methylpyrazin-2-ol | [3] |

| CAS Number | 20721-18-0 | [3][4][5][6] |

| Molecular Formula | C₅H₆N₂O | [1][3] |

| Molecular Weight | 110.11 g/mol | [3][7] |

| Physical State | Solid | [3] |

| Melting Point | 152 - 157 °C | [3] |

| InChI Key | KXUOIHWSSNTEPE-UHFFFAOYSA-N | [3] |

Critical Insight: Keto-Enol Tautomerism

A fundamental characteristic of 2-hydroxypyrazines is their existence in a tautomeric equilibrium between the aromatic hydroxy (enol) form and the non-aromatic pyrazinone (keto) form. For this compound, the equilibrium lies significantly toward the more stable 6-methylpyrazin-2(1H)-one tautomer. This is crucial for understanding its reactivity, spectroscopic data, and biological interactions. The pyrazinone form possesses an amide-like character, influencing its hydrogen bonding capabilities and electronic properties.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Purification Workflow

While numerous methods exist for synthesizing the pyrazine core, a common and effective strategy for producing substituted hydroxypyrazines involves the condensation of an α-dicarbonyl compound with an aminonitrile or related amide.[8] The following workflow outlines a logical pathway for synthesis, purification, and characterization.

Caption: Generalized workflow for synthesis and validation.

Spectroscopic Characterization Protocols

Definitive identification relies on a suite of spectroscopic techniques. The following protocols are designed as self-validating systems for structural elucidation.[9] Due to the tautomerism, spectral features will reflect the dominant 6-methylpyrazin-2(1H)-one structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information regarding the carbon-hydrogen framework.[9]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of the purified compound and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as its polarity aids in solubilizing the compound and its characteristic residual solvent peaks are well-separated from expected analyte signals.[10]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[10]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse ('zg30').

-

Spectral Width: 0-16 ppm.

-

Relaxation Delay: 2 seconds. A sufficient delay is critical to ensure full relaxation of protons for accurate integration.

-

Number of Scans: 32-64 scans to achieve a high signal-to-noise ratio.[10]

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 5 seconds. A longer delay is necessary due to the typically longer relaxation times of carbon nuclei.

-

Number of Scans: 1024-4096 scans are required due to the low natural abundance of the ¹³C isotope.[10]

-

-

Data Processing: Process the raw Free Induction Decay (FID) data using Fourier transformation, followed by phase and baseline correction. Reference the chemical shifts to the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).[10]

Predicted Spectroscopic Data (based on analysis of related isomers in DMSO-d₆): [10][11]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H | 10.0 - 12.0 | Broad Singlet | N-H | The proton on the nitrogen is acidic and undergoes chemical exchange, leading to a broad signal. |

| ~7.8 | Singlet | H-3 | Aromatic proton deshielded by adjacent nitrogen and carbonyl group. | |

| ~7.5 | Singlet | H-5 | Aromatic proton deshielded by adjacent nitrogen atoms. | |

| 2.2 - 2.4 | Singlet | -CH₃ | Aliphatic protons of the methyl group. | |

| ¹³C | 155 - 160 | - | C-2 (C=O) | Carbonyl carbon, highly deshielded. |

| 145 - 150 | - | C-6 | Carbon attached to the methyl group. | |

| 130 - 135 | - | C-3 | Aromatic methine carbon. | |

| 125 - 130 | - | C-5 | Aromatic methine carbon. | |

| 20 - 25 | - | -CH₃ | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Experimental Protocol:

-

Sample Preparation: The Attenuated Total Reflectance (ATR) technique is highly recommended for solid samples as it requires minimal preparation. Place a small amount of the dry, purified compound directly onto the ATR crystal.[11]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over the mid-IR range (4000-400 cm⁻¹). The instrument software automatically subtracts the background, which is a self-validating step to ensure only sample absorptions are analyzed.[11]

Expected Key Vibrational Frequencies: [9][11]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 (broad) | N-H Stretch | Amide (from pyrazinone tautomer) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (methyl group) |

| ~1650 (strong) | C=O Stretch | Amide I band (from pyrazinone tautomer) |

| 1600 - 1450 | C=C and C=N Stretch | Pyrazine ring vibrations |

| 1300 - 1200 | C-N Stretch | Amine/Amide |

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis.[12]

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into a mass spectrometer via a suitable ionization source. Electron Ionization (EI) is common for providing detailed fragmentation patterns.[12]

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 40-200.

Predicted Fragmentation Pattern:

The molecular ion (M⁺˙) is expected at m/z 110 , confirming the molecular formula C₅H₆N₂O.[12] The fragmentation of pyrazines is heavily influenced by the substituents. Key fragmentation pathways for the 6-methylpyrazin-2-one structure would include:

-

Loss of CO (28 Da): A common fragmentation for cyclic ketones/amides, leading to a fragment at m/z 82 .

-

Loss of HCN (27 Da): Cleavage of the heterocyclic ring can result in the loss of hydrogen cyanide, yielding a fragment at m/z 83 .

-

Loss of •CH₃ (15 Da): Cleavage of the methyl radical to give a fragment at m/z 95 .

Caption: Predicted major fragmentation pathways in EI-MS.

Biological Activity and Applications

Pyrazine and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[13][14]

-

Medicinal Chemistry: this compound serves as a versatile building block for the synthesis of more complex drug candidates.[1] The pyrazinone core can act as a bioisostere for other cyclic structures and its hydrogen bonding donor/acceptor sites are critical for molecular recognition at biological targets.

-

Potential Antimicrobial and Antioxidant Activity: While specific data for this compound is limited, numerous studies on structurally similar pyrazines have demonstrated significant antimicrobial and antioxidant properties.[15][16][17] Future research should focus on screening this compound in relevant biological assays to validate these inferred activities.

-

Flavor Science: Substituted pyrazines are well-known flavor and aroma compounds, often formed during the Maillard reaction in cooked foods, contributing roasted and nutty notes.[1][18] This makes the compound relevant for research in food science and flavor chemistry.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Signal Word: Warning[3]

-

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: [3]

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

This compound is a heterocyclic compound with significant potential, underpinned by its versatile chemical nature and the established biological importance of the pyrazine scaffold. Its existence as the 6-methylpyrazin-2(1H)-one tautomer is central to its properties. This guide has provided a detailed framework for its unambiguous identification through modern spectroscopic techniques, offering robust, self-validating protocols. While its specific biological profile remains to be fully elucidated, its structural characteristics make it a compelling candidate for further investigation in drug discovery and as a valuable synthetic intermediate.

References

- S. Kushalchand.SAFETY DATA SHEET 2-METHOXY-(3 OR 6)-METHYLPYRAZINE. S. Kushalchand.

- ChemicalBook.2-HYDROXYMETHYL-6-METHYLPYRAZINE | 77164-93-3. ChemicalBook.

- Sigma-Aldrich.

- The Good Scents Company.2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2. The Good Scents Company.

- BenchChem.Differentiating 2-Hydroxy-5-methylpyrazine from its Isomers: A Spectroscopic Guide. BenchChem.

- Thermo Fisher Scientific.

- PubChem.2-Hydroxy-3-methylpyrazine. PubChem.

- BenchChem.Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.

- ChemicalBook.this compound | 20721-18-0. ChemicalBook.

- BenchChem.

- BenchChem.Potential Biological Activity of 2-Hydroxy-5-methylpyrazine: A Technical Guide. BenchChem.

- BenchChem.2-Hydroxy-5-methylpyrazine | High Purity | RUO. BenchChem.

- BenchChem.Application Notes and Protocols for Mass Spectrometry Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.

- Shanghai Synchem.this compound, CAS 20721-18-0. Shanghai Synchem.

- MDPI.Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

- FooDB.Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). FooDB.

- ResearchGate.Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine.

- ResearchGate.Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine.

- Organic Chemistry Portal.Synthesis of pyrazines. Organic Chemistry Portal.

- MDPI.Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

- CymitQuimica.this compound. CymitQuimica.

- Fluorochem.this compound. Fluorochem.

- National Center for Biotechnology Information.Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | 20721-18-0 [m.chemicalbook.com]

- 5. This compound, CAS 20721-18-0 [langwaychem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 2-Hydroxy-3-methylpyrazine | C5H6N2O | CID 88276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrazine synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]

2-Hydroxy-6-methylpyrazine chemical structure and CAS number 20721-18-0

An In-depth Technical Guide to 2-Hydroxy-6-methylpyrazine (CAS: 20721-18-0)

Foreword for the Senior Application Scientist

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound. As a senior application scientist, my objective is to present this information with scientific integrity, blending established data with practical insights. The structure of this guide is designed to be intuitive, flowing from the fundamental chemical identity to its synthesis, characterization, applications, and safety considerations. Every piece of technical data is supported by authoritative sources to ensure trustworthiness and to empower your research and development endeavors.

Part 1: Molecular Identity and Physicochemical Properties

Chemical Structure and Tautomerism

This compound is a heterocyclic organic compound with the chemical formula C5H6N2O.[1] An important structural feature of this molecule is its existence in tautomeric forms: the enol form (this compound) and the keto form (6-methyl-1H-pyrazin-2-one or 6-methylpyrazin-2(1H)-one). The keto form is generally the more stable tautomer.

Caption: General synthesis scheme for 2(1H)-pyrazinones.

This protocol is a generalized procedure for the synthesis of 2(1H)-pyrazinones and may require optimization for the specific synthesis of this compound.

-

Preparation of Reactants: An appropriate α-amino acid amide hydrochloride is prepared.

-

Condensation Reaction: The α-amino acid amide hydrochloride and a 1,2-dicarbonyl compound are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Base Addition: A base, such as sodium hydroxide or potassium hydroxide, is added to the reaction mixture to facilitate the condensation. [2]4. Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Predicted NMR data for the isomeric 2-Hydroxy-5-methylpyrazine provides a close approximation for what can be expected for this compound. [3] Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| H-3 | 7.5 - 7.7 | Singlet |

| H-5 | ~7.8 | Singlet |

| -CH₃ | 2.2 - 2.4 | Singlet |

| -OH | 10.0 - 12.0 | Broad Singlet |

| ¹³C NMR | ||

| C-2 | 155 - 160 | |

| C-3 | 125 - 130 | |

| C-5 | ~140 | |

| C-6 | 130 - 135 | |

| -CH₃ | 20 - 25 |

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. For a similar isomer, 2-hydroxy-5-methylpyrazine, the expected key vibrational frequencies are: O-H stretch around 3400-3200 cm⁻¹ (broad), C=O stretch at approximately 1650 cm⁻¹, C-N stretch in the 1300-1200 cm⁻¹ region, and C-H stretch between 3100-3000 cm⁻¹. [4]

Mass spectrometry can confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be expected at m/z 110. The fragmentation pattern would depend on the ionization technique used.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic analysis.

Part 3: Applications in Research and Development

Role as a Synthon in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. [5][6]Pyrazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [6]this compound, with its functional groups, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

While specific signaling pathway interactions for this compound have not been detailed in the literature, the pyrazine core is known to be present in molecules that modulate various cellular pathways. For instance, Bortezomib, a pyrazine-containing drug, is a proteasome inhibitor used in cancer therapy. [5]

Caption: Hypothetical modulation of a signaling pathway.

Contributor to Flavor and Fragrance Profiles

Pyrazine derivatives are well-known for their significant contributions to the aromas of roasted and cooked foods, such as coffee, cocoa, and nuts. [7]While specific data for this compound is limited, related compounds like 2-methylpyrazine impart nutty and roasted notes. [8]It is plausible that this compound could be investigated for its potential as a flavor or fragrance ingredient.

Part 4: Safety, Handling, and Storage

Hazard Identification

-

Acute toxicity (oral): May be harmful if swallowed.

-

Skin irritation: May cause skin irritation.

-

Eye irritation: May cause serious eye irritation.

-

Respiratory irritation: May cause respiratory irritation.

Recommended Handling Precautions

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Part 5: Conclusion and Future Perspectives

This compound is a heterocyclic compound with significant potential in both medicinal chemistry and material science. Its versatile structure allows for further chemical modifications, making it an attractive starting material for the synthesis of novel compounds with desired biological activities. Future research should focus on the development of efficient and specific synthetic routes, detailed characterization of its spectroscopic properties, and a thorough investigation of its pharmacological profile and potential applications as a flavor and fragrance component. The elucidation of its biological mechanism of action and potential molecular targets will be crucial for its advancement in drug discovery pipelines.

References

- Cramer, J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC.

- de la Torre, B. G., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances.

- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- The Good Scents Company. (n.d.). 2-methyl pyrazine 2-methylpyrazine.

- PubChem. (n.d.). 6-Methylpyrazin-2-ol.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-ethyl-6-methyl pyrazine, 13925-03-6 [thegoodscentscompany.com]

- 8. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

An In-depth Technical Guide to 2-Hydroxy-6-methylpyrazine (C5H6N2O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-6-methylpyrazine, a heterocyclic organic compound with the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol .[1] While this compound is structurally intriguing, a notable gap exists in the scientific literature regarding its specific biological activities and therapeutic potential. This document, therefore, serves a dual purpose: to consolidate the known physicochemical properties, synthesis, and analytical characterization of this compound, and to provide a forward-looking perspective on its potential pharmacological applications based on the structure-activity relationships of related pyrazine derivatives. This guide is intended to be a foundational resource for researchers and drug development professionals interested in exploring the untapped potential of this molecule.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are of significant interest in medicinal chemistry. The pyrazine ring is a privileged scaffold, appearing in a number of approved drugs and a multitude of biologically active compounds.[2][3] Pyrazine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4] The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring influences its chemical properties and its ability to interact with biological targets.

This compound, also known by its tautomeric form 6-methyl-2(1H)-pyrazinone, is a simple substituted pyrazine. Despite its straightforward structure, it remains a largely unexplored entity in the context of drug discovery. This guide aims to provide the necessary technical information to stimulate and facilitate further research into this potentially valuable molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.

| Property | Value | Source |

| Molecular Formula | C5H6N2O | [1] |

| Molecular Weight | 110.11 g/mol | [1] |

| IUPAC Name | 6-methyl-1H-pyrazin-2-one | [1] |

| Synonyms | This compound, 6-methylpyrazin-2-ol, 6-Methyl-2(1H)-pyrazinone | [1][5] |

| CAS Number | 20721-18-0 | [1] |

| Appearance | Reported as a solid | [5] |

| Predicted XLogP3 | -0.3 | [1] |

Synthesis and Purification

While a specific, optimized synthesis protocol for this compound is not extensively documented, a reliable synthetic route can be adapted from established methods for structurally similar pyrazinones. The Reuben G. Jones synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide, is a foundational method for preparing 2-hydroxypyrazines.[6]

Proposed Synthetic Pathway

A plausible synthesis of this compound involves the reaction of methylglyoxal with glycinamide. The regioselectivity of this reaction can be influenced by the reaction conditions.

Experimental Protocol: Synthesis

Disclaimer: This is a proposed protocol and may require optimization.

-

Reaction Setup: In a round-bottom flask, dissolve glycinamide hydrochloride in methanol. Cool the solution to -10°C.

-

Base Addition: Slowly add a solution of sodium hydroxide in methanol to the cooled glycinamide solution to generate the free base in situ.

-

Reactant Addition: To this mixture, add a solution of methylglyoxal (typically a 40% aqueous solution) dropwise, maintaining the temperature below 0°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Workup: Neutralize the reaction mixture with an appropriate acid (e.g., hydrochloric acid). Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude product is essential to obtain this compound of high purity for analytical and biological studies.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. For colored impurities, treatment with activated charcoal may be necessary.

-

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A gradient elution system of ethyl acetate in hexanes is a common starting point for the purification of polar heterocyclic compounds.

Analytical Characterization

The unambiguous identification and characterization of this compound rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Data (in DMSO-d₆):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ring CH | ~7.4-7.8 | Singlets |

| -CH₃ | ~2.3 | Singlet |

| -OH (or NH) | Broad singlet | Broad Singlet |

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~155-160 |

| Ring C | ~125-145 |

| -CH₃ | ~20-25 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data:

| Ionization Mode | Expected m/z |

| EI or ESI (+) | [M+H]⁺ at 111.05 |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Introduce the sample into a mass spectrometer using either electrospray ionization (ESI) for soft ionization or electron ionization (EI) to observe fragmentation patterns.

-

Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight and study the fragmentation pattern for further structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Key FTIR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H/N-H stretch | 3200-3400 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch | ~1650 |

| C=N/C=C stretch | 1500-1600 |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Instrumentation: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Biological Activity and Therapeutic Potential: An Exploratory Outlook

As of the writing of this guide, there is a notable absence of published data on the specific biological activities of this compound. However, based on the known pharmacology of related pyrazine derivatives, we can extrapolate potential areas for future investigation.

Potential as an Anticancer Agent

Numerous pyrazine derivatives have been investigated for their anticancer properties.[3] The pyrazine scaffold can be found in molecules that target various aspects of cancer cell biology, including cell signaling pathways and angiogenesis. The substitution pattern on the pyrazine ring is crucial for its activity. Future studies could involve screening this compound against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.

Proposed In Vitro Assay: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate to allow formazan crystal formation in viable cells.

-

Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance to determine cell viability.

Potential Antimicrobial Activity

The pyrazine nucleus is present in several compounds with known antimicrobial activity.[7][8] The nitrogen atoms in the ring can potentially chelate metal ions essential for microbial growth or interact with key enzymes in microbial pathways.

Proposed In Vitro Assay: Minimum Inhibitory Concentration (MIC) Assay

-

Compound Dilution: Prepare serial dilutions of this compound in a suitable growth medium.

-

Inoculation: Inoculate the dilutions with a standardized suspension of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

-

Incubation: Incubate the cultures under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Structure-Activity Relationship (SAR) Considerations

The biological activity of pyrazine derivatives is highly dependent on the nature and position of the substituents on the pyrazine ring.[9][10][11][12] The presence of a hydroxyl group and a methyl group in this compound provides opportunities for further chemical modification to explore SAR. For instance, the hydroxyl group could be a key hydrogen bond donor or acceptor for target binding, while the methyl group could occupy a hydrophobic pocket.

Conclusion and Future Directions

This compound is a readily accessible heterocyclic compound with a confirmed molecular formula of C5H6N2O and a molecular weight of 110.11 g/mol . While its synthesis and analytical characterization are straightforward based on established chemical principles, its biological properties remain largely unexplored. This technical guide has provided a comprehensive overview of the knowns and, importantly, the unknowns surrounding this molecule.

The lack of biological data for this compound represents a significant opportunity for researchers in drug discovery and medicinal chemistry. The proposed in vitro screening assays for anticancer and antimicrobial activities provide a starting point for a systematic investigation of its therapeutic potential. Furthermore, the compound serves as a valuable scaffold for the synthesis of novel derivatives to explore structure-activity relationships. It is our hope that this guide will serve as a catalyst for future research into the biological and pharmacological properties of this compound, potentially unlocking new avenues for the development of novel therapeutic agents.

References

- Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. ([Link])

- Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity rel

- PubChem BioAssays. ([Link])

- ChEMBL D

- The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. ([Link])

- The PubChem BioAssay Record Page. ([Link])

- 6-Methylpyrazin-2-ol. ([Link])

- Preparation of 2-amino-4-hydroxy-6-methyl pteridine. ()

- On Reuben G. Jones synthesis of 2-hydroxypyrazines. ([Link])

- Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. ([Link])

- Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. ([Link])

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ([Link])

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. ([Link])

- Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. ([Link])

- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. ([Link])

- 2-Methylpyrazine. ([Link])

- Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. ([Link])

- 1-methyl-2(1H)-pyrazinone. ([Link])

- 2-Hydroxy-5-methylpyrazine. ([Link])

- Aspergillic acid. ([Link])

- 2(1H)

- Pharmacological activity and mechanism of pyrazines. ([Link])

- Arom

- 1-(6-Methyl-2-pyrazinyl)-1-ethanone. ([Link])

- Current status of pyrazole and its biological activities. ([Link])

- Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. ([Link])

- US10351575, Example 155. ([Link])

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2(1H)-Pyrazinone, 6-methyl- | CymitQuimica [cymitquimica.com]

- 6. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Chemical Identity and Significance of 2-Hydroxy-6-methylpyrazine

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-6-methylpyrazine

This compound, also known by its tautomeric name 6-methylpyrazin-2(1H)-one, is a heterocyclic organic compound belonging to the pyrazine family. These nitrogen-containing aromatic rings are of substantial interest across various scientific disciplines, from pharmaceutical research to materials science.[1] Specifically, substituted pyrazines like this compound are pivotal in the realm of flavor and fragrance chemistry, often emerging from the Maillard reaction during the heating of food, contributing to the desirable roasted, nutty, and savory notes.[2][3]

Beyond its role as a flavor component, this molecule serves as a valuable synthetic intermediate for the creation of more complex chemical structures.[4] Its pyrazine core is considered a "privileged scaffold" in medicinal chemistry, and the presence of both a hydroxyl group (in its enol form) and a methyl group provides distinct sites for further chemical modification. This dual functionality is crucial for developing new drug candidates and for conducting structure-activity relationship (SAR) studies. This guide offers a comprehensive exploration of the primary chemical and biological pathways for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Part 1: Chemical Synthesis Pathways

The construction of the this compound ring can be achieved through several established synthetic strategies. The choice of pathway often depends on the availability of precursors, desired scale, and yield.

Cyclocondensation of α-Dicarbonyls with an Ammonia Source

One of the most direct and efficient methods for synthesizing substituted hydroxypyrazines is the cyclocondensation reaction between an α-dicarbonyl compound and a source of ammonia. This approach forms the heterocyclic ring in a single, often one-pot, process.

Core Principle & Rationale: The synthesis relies on the reaction of two molecules of an α-dicarbonyl, such as pyruvaldehyde (methylglyoxal), with ammonia. The mechanism involves the initial formation of aminocarbonyl intermediates. These intermediates then undergo a cyclization reaction, followed by dehydration (loss of water molecules) to form a dihydropyrazine intermediate, which subsequently aromatizes to the stable pyrazine ring.[5] The use of an inexpensive and readily available ammonia source like ammonium hydroxide makes this an economically viable method.

A plausible reaction scheme is outlined below:

The Gutknecht Pyrazine Synthesis

A classic and versatile method for pyrazine synthesis is the Gutknecht synthesis, first reported in 1879. This pathway is predicated on the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to the aromatic pyrazine product.[6][7]

Core Principle & Rationale: The key to this synthesis is the generation of an α-amino ketone precursor. This can be achieved through various means, such as the reaction of an α-halo ketone with ammonia or the reduction of an α-oximino ketone.[6] Once formed, two molecules of the α-amino ketone undergo self-condensation. The choice of this pathway is often dictated by the accessibility of the starting ketone. The subsequent oxidation step is critical for aromatization and can be achieved simply by bubbling air through the reaction mixture or by using a mild oxidizing agent like copper(II) sulfate.[6]

Part 2: Biosynthesis and Maillard Reaction Pathways

This compound is a known product of natural chemical processes, particularly the Maillard reaction, which is fundamental to food chemistry. Understanding these pathways provides insight into the compound's presence in nature and offers potential avenues for biotechnological production.

Formation via the Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating. It is responsible for the flavor and color of a vast range of cooked foods.[2] Pyrazines are a major class of aromatic compounds formed through this complex cascade of reactions.

Core Principle & Rationale: The reaction initiates with the condensation of a sugar (like glucose) and an amino acid. Through a series of rearrangements, dehydrations, and fragmentations, highly reactive dicarbonyl intermediates (such as methylglyoxal) are formed. These intermediates can then react with amino acids in a process called Strecker degradation to form α-aminocarbonyls, which condense to form pyrazine rings.[8] The formation of 2,5-dihydroxypyrazine from the dimerization and subsequent oxidation of glycine has been demonstrated, providing a model for this type of transformation.[9][10]

Microbial and Plant Biosynthesis

While chemical synthesis provides direct routes, biological systems also produce pyrazines. Certain bacteria, yeasts, and plants can synthesize these compounds from amino acid precursors. For instance, various Bacillus subtilis strains are known to produce a range of alkylpyrazines from amino acids like L-threonine and L-serine.[3][11] Although the direct microbial synthesis of this compound is not extensively documented, the underlying biochemical principles are relevant.

Furthermore, hydroxypyrazines are recognized as key precursors in the biosynthesis of methoxypyrazines in plants like wine grapes. The final step in the formation of important aroma compounds like 2-methoxy-3-isobutylpyrazine is believed to be the O-methylation of the corresponding 2-hydroxy-3-isobutylpyrazine.[12] This highlights the role of hydroxypyrazines as crucial biological intermediates.

Part 3: Precursor Analysis and Selection

The selection of precursors is a critical decision that dictates the efficiency, cost, and environmental impact of the synthesis.

| Pathway | Precursor | Source/Type | Rationale for Selection |

| Chemical Synthesis | Pyruvaldehyde (Methylglyoxal) | α-Dicarbonyl | Commercially available, highly reactive dicarbonyl that provides the necessary carbon backbone for the target molecule.[5] |

| Ammonium Hydroxide | Ammonia Source | Inexpensive, readily available, and effective source of the two nitrogen atoms required for the pyrazine ring.[5] | |

| α-Amino Ketones | Synthetic Intermediate | Key precursor for the Gutknecht synthesis; can be generated in situ from more stable starting materials like α-halo ketones.[6] | |

| Biosynthesis | Reducing Sugars (e.g., Glucose) | Carbohydrate | Primary energy source in Maillard reactions and microbial fermentation; provides the carbon fragments for the pyrazine backbone.[9] |

| Amino Acids (e.g., Glycine, Alanine) | Nitrogen Source | Provides the nitrogen atoms for the ring and can influence the substitution pattern on the final pyrazine product.[3][11] |

Part 4: Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. All procedures should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: One-Pot Synthesis from Pyruvaldehyde and Ammonium Hydroxide

(This protocol is adapted from established methods for the synthesis of the isomeric 2-hydroxy-5-methylpyrazine and is expected to be effective for the 6-methyl isomer.)[5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of deionized water.

-

Addition of Reactants: To the stirred water, add 10.8 g of a 40% aqueous solution of pyruvaldehyde (methylglyoxal). Cool the mixture in an ice bath to below 10°C.

-

Slowly add 11.5 mL of concentrated ammonium hydroxide solution dropwise to the cooled pyruvaldehyde solution. The rate of addition should be controlled to maintain the reaction temperature below 20°C.

-

Reaction: After the complete addition of ammonium hydroxide, remove the ice bath. Heat the reaction mixture to a gentle reflux (approx. 90-100°C) and maintain for 2-3 hours. The solution is expected to darken in color.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel.

-

Extraction: Extract the aqueous solution with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Protocol 2: General Methodology for Gutknecht Synthesis

(This protocol outlines the general steps based on the Gutknecht methodology.)[6]

-

Synthesis of α-Amino Ketone: The α-amino ketone precursor is typically generated in situ. A common method is to begin with an α-oximino ketone, which is then reduced (e.g., using catalytic hydrogenation or a reducing agent like SnCl₂) to the corresponding α-amino ketone.

-

Self-Condensation: The reaction mixture containing the α-amino ketone is typically neutralized or made slightly basic to facilitate self-condensation. The reaction is often stirred at room temperature or with gentle heating. This step forms the dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine is oxidized to the aromatic pyrazine. This can often be accomplished by bubbling air through the reaction mixture for several hours. Alternatively, a chemical oxidizing agent such as copper(II) sulfate or hydrogen peroxide can be added to expedite the process.[6]

-

Workup and Purification: Following oxidation, the reaction mixture is neutralized and the product is extracted using an appropriate organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Conclusion

The synthesis of this compound can be approached through multiple robust pathways. For laboratory and potential industrial-scale production, chemical methods like the one-pot cyclocondensation of pyruvaldehyde offer a direct, high-yield route from readily available precursors. Classical methods such as the Gutknecht synthesis provide versatility, though they may involve more steps. On the other hand, the biosynthesis and Maillard reaction pathways, while mechanistically complex, are fundamentally important for understanding the natural occurrence of this compound in food and biological systems. A thorough understanding of these diverse synthetic strategies enables researchers to select the most appropriate method based on their specific goals, whether for flavor chemistry research, the development of novel pharmaceuticals, or the fundamental study of heterocyclic chemistry.

References

[13] NIH. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [14] Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [15] PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [6] Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives. Retrieved from [16] Taylor & Francis Online. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [9] PubMed. (2005). Mechanism of formation of redox-active hydroxylated benzenes and pyrazine in 13C-labeled glycine/D-glucose model systems. Retrieved from [10] ACS Publications. (n.d.). Mechanism of Formation of Redox-Active Hydroxylated Benzenes and Pyrazine in 13C-Labeled Glycine/d-Glucose Model Systems. Retrieved from [8] ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... Retrieved from [2] PubMed. (2010). Pyrazines: occurrence, formation and biodegradation. Retrieved from [12] PubMed. (n.d.). S-Adenosyl-L-methionine-dependent O-methylation of 2-hydroxy-3-alkylpyrazine in wine grapes: a putative final step of methoxypyrazine biosynthesis. Retrieved from [7] ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. Retrieved from [3] PubMed Central. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [5] Benchchem. (n.d.). One-Pot Synthesis of 2-Hydroxy-5-methylpyrazine: An Application Note. Retrieved from [11] ASM Journals. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Retrieved from [1] PubMed Central. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [4] ChemicalBook. (n.d.). This compound. Retrieved from

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 20721-18-0 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of formation of redox-active hydroxylated benzenes and pyrazine in 13C-labeled glycine/D-glucose model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journals.asm.org [journals.asm.org]

- 12. S-Adenosyl-L-methionine-dependent O-methylation of 2-hydroxy-3-alkylpyrazine in wine grapes: a putative final step of methoxypyrazine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 15. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

A Technical Guide to 2-Hydroxy-6-methylpyrazine: Discovery, Natural Occurrence, and Analysis

Executive Summary: 2-Hydroxy-6-methylpyrazine, also known by its tautomeric name 6-methyl-2(1H)-pyrazinone, is a significant heterocyclic compound primarily recognized for its role in the flavor and aroma of thermally processed foods. As a product of the Maillard reaction, its presence imparts desirable roasted, nutty, and baked sensory characteristics. This guide provides a comprehensive overview of its chemical nature, historical discovery, widespread natural occurrence, and the analytical methodologies essential for its isolation and characterization. Tailored for researchers, scientists, and professionals in drug development and food science, this document synthesizes current knowledge to serve as a foundational resource for future research and application.

Introduction: Chemical Identity and Significance

This compound (CAS No. 20721-18-0) is a substituted pyrazine with the molecular formula C₅H₆N₂O.[1] Pyrazines, as a class, are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the 1 and 4 positions. They are pivotal in flavor chemistry, contributing essential aroma notes to a vast array of foods, including coffee, baked goods, and roasted meats.[2][3]

The significance of this compound lies in its contribution to these characteristic flavors, which are primarily formed during the thermal processing of food through the Maillard reaction or fermentation.[3][4] The compound exists in a tautomeric equilibrium between the hydroxy-pyrazine form and the more stable pyrazinone form (6-methyl-2(1H)-pyrazinone), a critical consideration for both its synthesis and analysis.[5] While its primary application is in flavor science, the pyrazine core is also a "privileged scaffold" in medicinal chemistry, making its derivatives, including this compound, valuable building blocks for synthesizing potential drug candidates.[5][6]

Discovery and Early Characterization

While a singular, definitive publication detailing the initial discovery of this compound is not prominently documented in publicly available literature, its identification is intrinsically linked to the broader investigation of pyrazine formation in food systems.[6] The study of pyrazinones as a class dates back to the early 20th century.[7] The systematic identification of specific pyrazine derivatives, such as this compound, accelerated with the advent of modern analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which allowed for the separation and identification of volatile compounds from complex food matrices. These studies revealed that hydroxypyrazines are key intermediates and final products in the complex cascade of the Maillard reaction.

Natural Occurrence and Biosynthesis

The prevalence of this compound is almost exclusively linked to the processing of raw food materials, particularly through thermal treatment and fermentation.

Formation in Foods and Beverages

Pyrazines are formed in food through two primary pathways: the Maillard reaction and fermentation.[3]

-

Maillard Reaction: This complex series of reactions occurs between amino acids and reducing sugars upon heating.[8][9] It is the primary route for the formation of this compound and other flavor pyrazines in foods like coffee, bread, and roasted nuts.[2][10] The reaction involves the condensation of an α-dicarbonyl compound (like methylglyoxal, derived from sugar degradation) with an amino acid, followed by cyclization and dehydration.[4][11] The specific amino acids and sugars present act as precursors, influencing the final profile of pyrazines produced.[12]

-

Fermentation: Certain microorganisms, such as Bacillus subtilis, are capable of producing pyrazines during fermentation processes.[4] This biosynthetic pathway often involves precursors derived from amino acid metabolism, such as L-threonine, which can be converted into intermediates like aminoacetone that subsequently dimerize and oxidize to form alkylpyrazines.[13]

The following table summarizes food products where methylpyrazines and related derivatives have been identified, contributing to their characteristic aroma profiles.

| Food/Beverage Category | Specific Examples | Formation Pathway | Sensory Contribution |

| Roasted Products | Coffee, Cocoa, Peanuts | Maillard Reaction | Roasted, nutty, earthy[10][14] |

| Baked Goods | Wheat Bread, Crispbread | Maillard Reaction | Baked, toasted[10] |

| Fermented Products | Soy Sauce, Miso, Beer, Baijiu | Fermentation, Maillard Reaction | Savory, roasted, nutty[4][15] |

| Cooked Meats | Fried Chicken | Maillard Reaction | Roasted, savory[16] |

| Vegetables | Asparagus, Kohlrabi | Natural occurrence/Thermal processing | Green, nutty[10][16] |

Biosynthetic Pathways

While the Maillard reaction is a non-enzymatic chemical process, microbial synthesis of pyrazines is an active area of research. In organisms like Bacillus subtilis, the biosynthesis of alkylpyrazines such as 2,5-dimethylpyrazine has been shown to proceed from L-threonine.[13] Although a specific enzymatic pathway for this compound is not fully elucidated, it is hypothesized to be a precursor in the biosynthesis of some methoxypyrazines in organisms like wine grapes, where O-methylation of a hydroxypyrazine is a presumed final step.[17]

Below is a conceptual diagram illustrating the major formation pathways.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques. [6][18]

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique is used to determine the molecular weight and fragmentation pattern. For this compound (C₅H₆N₂O), the expected exact mass is 110.0480. [1][19]Electrospray ionization (ESI) often yields the protonated molecular ion [M+H]⁺ at m/z 111.0553. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. In the ¹H NMR spectrum, characteristic signals for the aromatic protons on the pyrazine ring and the methyl group protons would be observed. [18]* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key absorption bands would include those for O-H stretching (for the hydroxyl group), N-H stretching (for the pyrazinone tautomer), C=O stretching (pyrazinone), and C=N/C=C stretching of the aromatic ring. [6][18]

Analytical Methodologies

The analysis of this compound in complex matrices like food requires robust methods for extraction, separation, and detection. [20]

Sample Preparation and Extraction

The goal of extraction is to isolate the analyte from the sample matrix while concentrating it.

-

Solid-Phase Microextraction (SPME): A solvent-free technique ideal for volatile and semi-volatile compounds. A coated fiber is exposed to the headspace of a sample, adsorbing the analytes, which are then thermally desorbed into a GC inlet.

-

Liquid-Liquid Extraction (LLE): A classic method where the sample is partitioned between two immiscible solvents to extract the analyte.

-

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is later eluted with a suitable solvent.

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for analyzing volatile pyrazines. [21]The sample extract is injected into the GC, where compounds are separated based on their boiling points and polarity on a capillary column. The separated compounds then enter the mass spectrometer for identification and quantification. [15]* High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile or thermally sensitive pyrazine derivatives. [21]It is often coupled with UV or mass spectrometry detectors (LC-MS). [15]

Protocol: GC-MS Analysis of Pyrazines in a Food Matrix

-

Sample Preparation: Homogenize 1-5 g of the food sample. If the sample is solid, it may be dispersed in water.

-

Extraction (HS-SPME): Place the prepared sample in a sealed vial. Heat the vial (e.g., at 60 °C for 30 min) to allow volatile compounds to equilibrate in the headspace. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a set time (e.g., 20-40 min) to adsorb the analytes.

-

Desorption and GC Injection: Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250 °C), where the analytes are thermally desorbed onto the analytical column.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX or HP-5ms). [21]Program the oven temperature to ramp from a low temperature (e.g., 40 °C) to a high temperature (e.g., 240 °C) to separate the compounds. Helium is typically used as the carrier gas.

-

Mass Spectrometry Detection: Operate the MS in electron ionization (EI) mode. Scan a mass range of m/z 40-350.

-

Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. Quantify using an internal standard or a calibration curve.

Analytical Workflow Diagram:

Sources

- 1. 6-Methylpyrazin-2-ol | C5H6N2O | CID 285725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. futurelearn.com [futurelearn.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. researchgate.net [researchgate.net]

- 11. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-methyl-6-vinyl pyrazine, 13925-09-2 [thegoodscentscompany.com]

- 17. S-Adenosyl-L-methionine-dependent O-methylation of 2-hydroxy-3-alkylpyrazine in wine grapes: a putative final step of methoxypyrazine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 2-Hydroxy-5-methylpyrazine | C5H6N2O | CID 88668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum analysis of 2-Hydroxy-6-methylpyrazine

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Hydroxy-6-methylpyrazine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the spectral features of this heterocyclic compound. Key areas of focus include the critical role of keto-enol tautomerism, detailed prediction and interpretation of chemical shifts and coupling constants, the influence of solvent effects, and a robust, field-proven experimental protocol for data acquisition. The guide is structured to provide not just procedural steps but also the causal reasoning behind experimental choices, ensuring a deep and practical understanding of the ¹H NMR analysis for this class of molecules.

Introduction: The Significance of Pyrazine Derivatives and NMR

Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, flavor compounds, and functional materials. This compound, in particular, serves as a valuable building block in organic synthesis. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. ¹H NMR provides precise information about the electronic environment, connectivity, and stereochemistry of protons within a molecule, making it an indispensable tool for identity confirmation and purity assessment.

This guide will focus on the nuanced interpretation of the ¹H NMR spectrum of this compound, with a particular emphasis on the structural implications of its tautomeric forms.

The Decisive Factor: Keto-Enol Tautomerism

A critical feature of 2-hydroxypyrazines is their existence in a tautomeric equilibrium between the hydroxy (enol) form and the pyrazin-2(1H)-one (keto-amide) form. For this compound, this equilibrium is overwhelmingly shifted towards the more stable keto tautomer, 6-methylpyrazin-2(1H)-one .[1][2] This preference is due to the greater stability of the amide functionality within the ring system. Consequently, the resulting ¹H NMR spectrum will reflect the structure of the keto form, not the hydroxy form. Understanding this tautomerism is the first and most crucial step in accurately interpreting the spectrum.

Caption: Tautomeric equilibrium of this compound.

Predicted ¹H NMR Spectral Analysis (in DMSO-d₆)

The analysis of the spectrum is based on the dominant keto tautomer, 6-methylpyrazin-2(1H)-one. The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic; its ability to form hydrogen bonds helps to slow down the exchange rate of the N-H proton, often allowing it to be observed as a distinct, albeit sometimes broad, signal.[3][4]

Caption: Proton environments in 6-methylpyrazin-2(1H)-one.

-

N-H Proton (A): This amide proton is expected to appear far downfield, typically in the range of 10.0 - 12.0 ppm . Its chemical shift is highly variable and dependent on solvent, concentration, and temperature.[3] It will appear as a broad singlet due to chemical exchange and quadrupolar coupling with the adjacent nitrogen atom.

-

Ring Proton H-3 (B): This proton is adjacent to a nitrogen atom and an sp² carbon in an amide-like system. It is expected to be deshielded and appear as a singlet in the range of 7.5 - 7.8 ppm . The lack of an adjacent proton results in a singlet multiplicity.

-

Ring Proton H-5 (C): This proton is also on the pyrazine ring, adjacent to a nitrogen atom. Its chemical environment is slightly different from H-3. It is predicted to resonate as a singlet around 7.8 - 8.1 ppm .[3]

-

Methyl Protons -CH₃ (D): The methyl group protons are attached to an sp² carbon of the aromatic ring. They will appear upfield relative to the ring protons, typically as a sharp singlet in the range of 2.2 - 2.4 ppm .[3]

Data Presentation: Summary of Predicted ¹H NMR Parameters

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H | 10.0 - 12.0 | Broad Singlet | 1H | - |

| H-3 | 7.5 - 7.8 | Singlet | 1H | - |

| H-5 | 7.8 - 8.1 | Singlet | 1H | - |

| -CH₃ | 2.2 - 2.4 | Singlet | 3H | - |

Note: Predicted values are based on analysis of structurally similar compounds and established NMR principles.[3][5] Actual experimental values may vary slightly.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard, validated protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound into a clean, dry vial. The use of a high-purity sample is crucial to avoid signals from impurities.

-

Solvent Selection: Select a suitable deuterated solvent. DMSO-d₆ is highly recommended for its ability to dissolve the compound and reveal the exchangeable N-H proton.[6] Other potential solvents include CDCl₃ or Methanol-d₄, though the N-H/O-H peak may be broadened or exchange with residual water/deuterium.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently vortex or sonicate the mixture until the sample is fully dissolved.

-

Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube. Ensure no solid particles are transferred.

II. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a 400 MHz (or higher field) NMR spectrometer for optimal resolution and sensitivity.[7]

-

Locking and Tuning: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of DMSO-d₆. Tune and match the probe for the ¹H nucleus.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity. This is critical for obtaining sharp, symmetrical peaks and good resolution.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[3]

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm, to ensure all signals are captured.[3]

-

Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[3]

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the protons between pulses.[6]

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is typically sufficient.[3]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).[3]

-

III. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase correct the resulting spectrum to ensure all peaks have a pure absorption lineshape. Apply an automated baseline correction algorithm.

-

Referencing: Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ = 2.50 ppm.[8]

-

Integration: Integrate all signals to determine the relative ratio of protons. The integration should correspond to the 1:1:1:3 ratio of the N-H, H-3, H-5, and -CH₃ protons, respectively.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is dictated by its predominant keto tautomer, 6-methylpyrazin-2(1H)-one. A successful analysis hinges on recognizing this tautomerism, which explains the presence of an N-H proton signal and the specific chemical shifts of the ring protons. By employing a robust experimental protocol with an appropriate solvent like DMSO-d₆, a high-quality, interpretable spectrum can be readily obtained. The predicted spectrum consists of four distinct singlets, representing the N-H, two non-equivalent ring protons, and the methyl group protons, providing a unique fingerprint for the structural confirmation of this important heterocyclic compound.

References

- Chipperfield, J. R. (2002). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. Journal of the Chemical Society, Perkin Transactions 2, (8), 1427-1431.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.

- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.

- Talebpour, Z., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462.

- Various Authors. (2019). Solvent effects on the HNMR spectra of some. (2-hydroxy-1-phenyl)-N-(4-substituted phenyl nitrones. ResearchGate.

Sources

- 1. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Hydroxy-6-methylpyrazine

Introduction